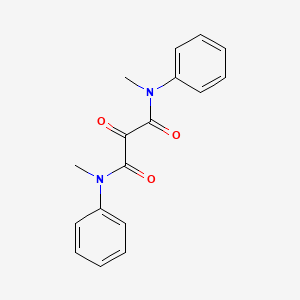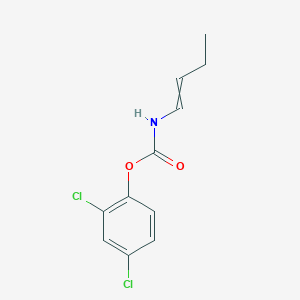
6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a complex organic compound with a unique structure that includes multiple bromine atoms and a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions to introduce the bromine atoms and cyclization reactions to form the benzoxazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle the reactive bromine compounds.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-difluorobenzaldehyde: Another brominated compound with different functional groups and applications.
6-Bromo-2,3-dihydroxybenzaldehyde: Similar in structure but with hydroxyl groups instead of the benzoxazinone core.
Uniqueness
6-Bromo-2-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to its specific combination of bromine atoms and the benzoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89632-73-5 |
|---|---|
Molecular Formula |
C14H6Br3NO3 |
Molecular Weight |
475.91 g/mol |
IUPAC Name |
6-bromo-2-(3,5-dibromo-2-hydroxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H6Br3NO3/c15-6-1-2-11-8(3-6)14(20)21-13(18-11)9-4-7(16)5-10(17)12(9)19/h1-5,19H |
InChI Key |
CZQBSIHBBODOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


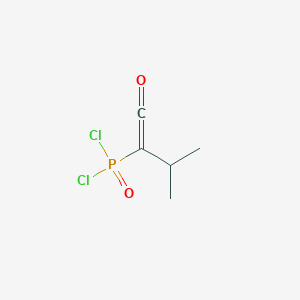
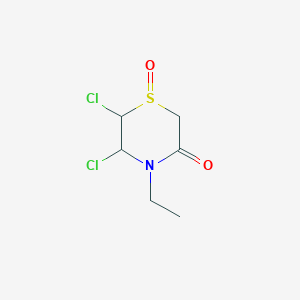
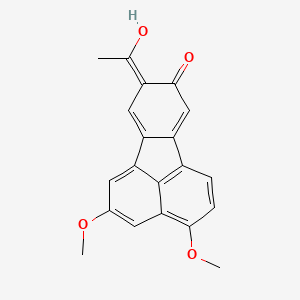

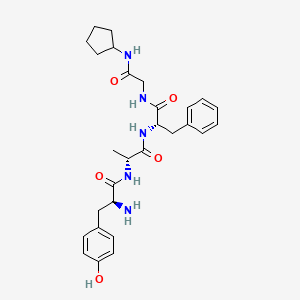
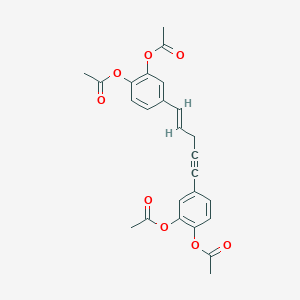
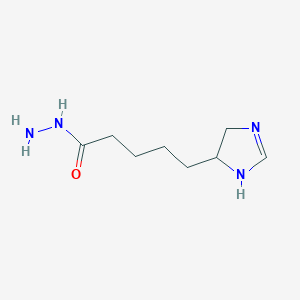

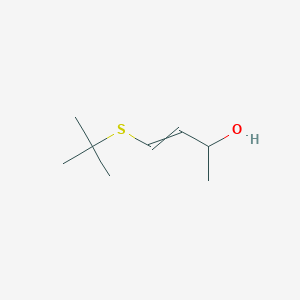
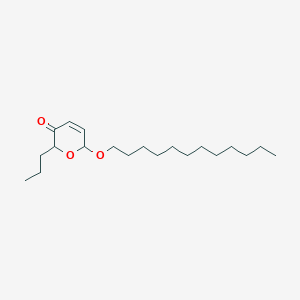
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
